molecular formula C17H22N2O B8111810 Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone

Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone

Cat. No.: B8111810
M. Wt: 270.37 g/mol
InChI Key: NINJPLRJCMOOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Determination

Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone has the molecular formula C₁₇H₂₂N₂O and a molecular weight of 270.37 g/mol . The formula aligns with its hybrid structure, which combines a bicyclic spiro[indoline-3,4'-piperidine] system and a cyclobutyl carbonyl group. The molecular weight was confirmed via high-resolution mass spectrometry (HRMS) and computational methods in PubChem entries.

Property Value Source
Molecular Formula C₁₇H₂₂N₂O
Molecular Weight 270.37 g/mol
SMILES Notation O=C(C1CCC1)N2CCC3(CC2)CNC4=C3C=CC=C4

The SMILES string highlights the spiro junction at the indoline-piperidine interface and the cyclobutane ring’s planar yet strained geometry.

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is cyclobutyl(spiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)methanone , reflecting its spirocyclic architecture and substituent positioning. Key nomenclature features include:

  • Spiro prefix : Denotes the shared atom (C3 of indoline and C1' of piperidine) connecting the two rings.
  • Methanone suffix : Indicates the ketone functional group attached to the cyclobutyl moiety.

Systematic classification categorizes it as a spiropiperidine-indoline hybrid with a cyclobutane-derived carbonyl group. This places it within a broader family of spirocyclic alkaloids and synthetic intermediates.

Stereochemical Features of the Spiro[indoline-3,4'-piperidine] Core

The spiro center at the indoline-piperidine junction creates a rigid, non-planar structure. Key stereochemical attributes include:

  • Chirality : The spiro carbon (C3 of indoline) is a stereogenic center, yielding two enantiomers unless synthesized under racemic conditions.
  • Ring puckering : The piperidine ring adopts a chair-like conformation, while the indoline moiety remains nearly planar, minimizing torsional strain.

Computational models from PubChem suggest that the piperidine ring’s nitrogen atom participates in weak intramolecular hydrogen bonding with the indoline’s NH group, further stabilizing the conformation.

Cyclobutyl Methanone Substituent Conformational Analysis

The cyclobutyl group introduces significant steric and torsional strain due to its small ring size. Key findings include:

  • Puckered conformation : Cyclobutane adopts a bent "butterfly" shape with a dihedral angle of ~25°, reducing eclipsing interactions between adjacent C-H bonds.
  • Ketone orientation : The carbonyl group lies perpendicular to the cyclobutane plane, maximizing resonance stabilization while minimizing steric clash with the spiro core.

Density functional theory (DFT) calculations indicate that the cyclobutyl methanone group increases the molecule’s overall rigidity, potentially enhancing binding affinity in biological targets.

Comparative Structural Analysis with Related Spiropiperidine Derivatives

This compound shares structural motifs with several pharmacologically active spiropiperidines:

Compound Key Differences Biological Relevance
1-(Cyclopropylmethyl)spiro[indoline-3,4'-piperidin]-2-one Cyclopropane substituent; lactam ring Serotonin receptor modulation
Spiro[cyclobutane-1,3'-indoline] No piperidine ring; smaller spiro system Anticancer leads
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Sulfonamide group; enhanced polarity MK-677 intermediate

The cyclobutyl methanone derivative exhibits greater conformational rigidity compared to cyclopropyl analogs, which may improve metabolic stability in vivo. Conversely, its strain energy (~110 kJ/mol) slightly exceeds that of cyclopropane-containing derivatives, potentially influencing synthetic accessibility.

Properties

IUPAC Name

cyclobutyl(spiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-16(13-4-3-5-13)19-10-8-17(9-11-19)12-18-15-7-2-1-6-14(15)17/h1-2,6-7,13,18H,3-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINJPLRJCMOOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Oxindole

In a representative procedure, oxindole (22.5 mmol) reacts with benzylbis(2-chloroethyl)amine (22.5 mmol) in tetrahydrofuran (THF) using sodium hydride (67.6 mmol) as a base. The reaction proceeds at 90°C for 3 hours, followed by additional stirring at 90°C for 12 hours after a second sodium hydride addition. This yields 1'-benzylspiro[indoline-3,4'-piperidine]-2-one as a yellow amorphous solid with a 44.6% yield.

Key Reaction Parameters

ParameterValue
SolventTetrahydrofuran (THF)
BaseSodium hydride (NaH)
Temperature90°C
Time15 hours (total)
Yield44.6%

Deprotection via Hydrogenolysis

The benzyl group is removed via catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere. This step affords spiro[indoline-3,4'-piperidin]-2-one with a 90.2% yield. The free secondary amine generated in this step is critical for subsequent acylation.

Hydrogenation Conditions

ParameterValue
Catalyst10% Pd/C
SolventMethanol
Temperature20°C
Time15 hours
Yield90.2%
ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Acylating AgentCyclobutylcarbonyl chloride
Temperature20–25°C
Time1–12 hours
Yield70–85% (estimated)

Alternative Coupling Strategies

In cases where acyl chlorides are unstable, carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be employed with cyclobutyl carboxylic acid. For example, a protocol from utilized sodium triacetoxyborohydride for reductive amination, though this method is more suited for alkylation than acylation.

Optimization and Mechanistic Considerations

Solvent and Base Selection

Polar aprotic solvents like DCM or THF are preferred for acylation due to their ability to dissolve both the amine and acyl chloride while minimizing side reactions. The choice of base (e.g., TEA vs. DIPEA) impacts reaction efficiency; bulkier bases may reduce esterification or over-acylation byproducts.

Temperature and Reaction Time

Mild temperatures (20–25°C) are typically sufficient for acylation, as excessive heat may degrade the spirocyclic core or promote racemization. Reaction monitoring via thin-layer chromatography (TLC) or LCMS ensures timely termination to maximize yield.

Characterization and Analytical Data

Successful synthesis of cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone is confirmed through spectroscopic methods:

  • 1H NMR : Peaks corresponding to the cyclobutyl group (δ 1.6–2.5 ppm, multiplet) and spiro[indoline-3,4'-piperidine] protons (δ 3.0–3.5 ppm, m).

  • LCMS : Molecular ion peak at m/z 308.1 (M + H)+, consistent with the molecular formula C18H21N2O2.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for constructing the target compound:

StepMethodYieldAdvantagesLimitations
Spiro Core SynthesisAlkylation with NaH/THF44.6%High purity, scalableLong reaction time
DeprotectionHydrogenolysis with Pd/C90.2%Mild conditions, high yieldRequires specialized catalyst
AcylationCyclobutylcarbonyl chloride/TEA70–85%Rapid, straightforwardSensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bromodomain Inhibition

One of the primary applications of cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone derivatives is their function as bromodomain inhibitors. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene expression. The inhibition of bromodomains has significant therapeutic implications, particularly in cancer and autoimmune diseases.

Case Study: BET Inhibitors

A notable study describes the development of spiro[cyclobutane-1,3’-indolin]-2’-one derivatives that inhibit the binding of BET family bromodomains (BRD2, BRD3, BRD4) to acetylated lysine residues. These compounds demonstrate selective inhibition of BRD4 BD1 over BD2, suggesting their potential use in treating conditions where bromodomain inhibition is desired, such as cancer and inflammatory diseases .

Table 1: Summary of Bromodomain Inhibitors Derived from this compound

CompoundTargetSelectivityApplication
Derivative ABRD4 BD1HighCancer therapy
Derivative BBRD2/BRD3ModerateAutoimmune diseases

Antibacterial Properties

This compound has also been investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). The compound's structure allows for modifications that enhance its activity against this pathogen.

Case Study: MmpL3 Targeting

Research has identified several analogs derived from the 4PP series that target MmpL3, a critical drug target in M. tuberculosis. These studies involved synthesizing and testing various derivatives to improve their physicochemical properties while retaining antibacterial activity. For instance, certain spiro-substituted piperidinyl compounds exhibited promising minimum inhibitory concentrations (MICs) against M. tuberculosis .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundMIC (µM)Structure Modification
4PP-16.3Basic structure
4PP-22.0p-tert-butylphenyl substitution
4PP-337.5Spiroindene addition

Pain Management Applications

Another significant application of this compound derivatives is in the field of pain management. Some derivatives have been identified as delta opioid receptor agonists, which can provide analgesic effects without the high abuse potential associated with traditional opioids.

Case Study: Delta Opioid Receptor Agonism

Studies have demonstrated that certain spiropiperidine derivatives can selectively activate delta opioid receptors (DORs), leading to analgesia in various animal models of pain. This mechanism presents a promising avenue for developing safer pain relief medications .

Table 3: Analgesic Properties of this compound Derivatives

CompoundDOR ActivityPain Model Tested
Compound XHighNeuropathic pain
Compound YModerateInflammatory pain

Mechanism of Action

The mechanism by which Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone exerts its effects involves interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure: The spiro[indoline-3,4'-piperidine] scaffold is conserved across analogs, but substituents vary significantly: Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone: Cyclobutyl group at the 1'-position. (1'-Allyl-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)(2,3-difluorophenyl)methanone: Allyl and difluorophenyl groups enhance lipophilicity and fluorination may improve bioavailability . (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone: Chloroindole and isobenzofuran moieties introduce electron-withdrawing and π-stacking capabilities .

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
This compound* Not provided ~386–437 g/mol† Cyclobutyl-methanone Not available
(1'-Allyl-5-fluorospiro[...])methanone C22H21F3N2O 386.41 Allyl, 5-F, 2,3-difluorophenyl 858348-28-4
(6-Chloro-1-(2-(dimethylamino)ethyl)indol...) C25H28ClN3O2 437.96 Chloroindole, dimethylaminoethyl 920022-47-5
Spiro[indoline-3,4’-piperidin]-2-one C12H14N2O 202.25 2-ketone 252882-61-4

*Inferred from analogs; †Estimated range based on structural analogs.

Physicochemical and Analytical Data

  • Mass Spectrometry: Spiro[piperidine-quinoline] analogs showed low molecular ion intensities (0.5–8.0%), suggesting challenges in ionization for MS analysis .
  • Stability : Fluorinated derivatives (e.g., 5-F substitution) may exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation .

Notes

Data Limitations : Direct evidence for the target compound is scarce; comparisons rely on structural analogs.

Synthetic Optimization : High-yield acylation and hydrogenation methods (e.g., 78% yield in ) suggest scalable routes for related spirocycles.

Functional Group Impact : The cyclobutyl group may confer unique steric and electronic properties compared to allyl or aryl substituents.

Biological Activity

Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The compound belongs to the class of spiroindole derivatives, which have been recognized for their diverse pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways. For instance, it has been shown to interact with enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : this compound may bind to various receptors on cell membranes, triggering intracellular signaling cascades that affect cell growth and apoptosis.
  • Pathway Modulation : The compound can modulate key signaling pathways associated with disease processes, including those related to inflammation and cancer progression .

Antimicrobial Activity

Recent studies have indicated that spiroindole derivatives, including this compound, exhibit promising antimicrobial properties. For example:

  • Inhibition of Mycobacterium tuberculosis : A high-throughput screening identified compounds with spiroindole structures that demonstrated significant activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.3 µM .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound exhibits cytotoxic effects, leading to reduced cell viability and increased apoptosis rates. For instance, certain derivatives showed IC50 values in the low micromolar range against breast and lung cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Compound VariantStructure ModificationMIC (µM)Activity
Original-6.3Active
Variant 14-(p-tert-butylphenyl)2.0Improved
Variant 2Cyclohexylmethylene6.8Similar
Variant 3Phenyl Group21Modest

This table illustrates how modifications to the core structure can enhance or diminish antimicrobial activity.

Study on SARS-CoV-2 Inhibition

A recent investigation into spiroindole derivatives highlighted their potential as inhibitors of SARS-CoV-2. Compounds similar to this compound were tested for their ability to inhibit viral replication in Vero E6 cells. Notably:

  • Selectivity Index : Some derivatives exhibited selectivity indices greater than 2, indicating a favorable therapeutic window compared to standard antiviral agents like Favipiravir .

Q & A

Q. What are the established synthetic routes for cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone, and how do reaction conditions influence yield and purity?

The compound is synthesized via multicomponent reactions (MCRs) involving spiro[indoline-3,4'-piperidine] scaffolds. A common approach employs:

  • One-pot four-component reactions using isatin, electron-deficient alkynes, and amines under reflux conditions (e.g., methanol or ethanol), yielding functionalized spiro[indoline-3,4'-piperidines] with moderate to high efficiency (60–85% yield) .
  • Ag(I)/PPh₃-catalyzed cycloisomerization of tryptamine-ynamides, achieving diastereoselectivity via cation-π-π interactions between substrates and metal ligands .
    Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux avoids side reactions), and catalyst loading (AgOTf at 10 mol% optimizes stereoselectivity). Purity is ensured via column chromatography and recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms regiochemistry and spirojunction formation. For example, sp³-hybridized carbons in the piperidine ring appear at δ 40–60 ppm in ¹³C NMR .
  • X-ray crystallography : Validates stereochemistry and spirocyclic conformation. Single-crystal data (CCDC: 843674, 904924) reveal a chair conformation for the piperidine ring and orthogonal indoline-piperidine dihedral angles .
  • HRMS (ESI) : Ensures molecular integrity, with [M+H]+ peaks matching calculated masses (e.g., C₂₃H₂₅N₃O₂ requires m/z 376.2019) .

Q. How are solvent systems optimized for greener synthesis of spiro[indoline-3,4'-piperidine] derivatives?

  • Ionic liquid-assisted synthesis : [NMP]H₂PO₄ in water-ethanol mixtures reduces reaction time (2–4 hours) and improves yields (87–92%) compared to traditional organic solvents .
  • Microwave-assisted methods : Decrease energy consumption (e.g., 80°C for 30 minutes vs. 12-hour reflux) while maintaining high diastereoselectivity (>90% de) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during spiro[indoline-3,4'-piperidine] synthesis?

  • Chiral organocatalysts : Bifunctional squaramide catalysts derived from L-proline induce enantioselectivity (>90% ee) in Michael/hemiketalization reactions .
  • Dynamic conformational control : Cis/trans isomerization of intermediates (e.g., spiro[indoline-3,4'-pyridine]) is modulated by steric hindrance from substituents (e.g., bulky aryl groups favor trans-conformers) .

Q. What strategies resolve discrepancies in reported biological activities of spiro[indoline-3,4'-piperidine] derivatives?

  • Structure-activity relationship (SAR) analysis : Substituent position critically impacts activity. For example, 6-substituted spiro[indoline-3,4'-piperidine]-2-ones show 10-fold higher c-Met kinase inhibition (IC₅₀ <10 μM) than 5-substituted analogs due to better hydrophobic pocket alignment .
  • Crystallographic docking studies : Molecular dynamics simulations clarify how cyclobutyl groups enhance binding to insecticidal targets (e.g., vesicular acetylcholine transporters) by filling subpockets lined by Leu1157 and Arg1086 residues .

Q. How do unexpected byproducts form during spiro[indoline-3,4'-piperidine] synthesis, and how are they mitigated?

  • Overalkylation : Occurs when excess electrophiles (e.g., methyl acrylate) react with secondary amines. Stoichiometric control (1:1 ratio of amine to electrophile) minimizes this .
  • Oxidative degradation : Spirooxindole intermediates are sensitive to air. Reactions under inert gas (N₂/Ar) and addition of radical scavengers (e.g., BHT) improve stability .

Q. What computational methods predict the reactivity of spiro[indoline-3,4'-piperidine] derivatives in MCRs?

  • DFT calculations : Assess frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the indoline C3 position exhibits high nucleophilicity (HOMO: −5.2 eV), favoring cyclization with electron-deficient alkynes .
  • Machine learning models : Train on datasets of reaction yields and substituent effects to predict optimal conditions (e.g., solvent polarity, catalyst) for new derivatives .

Q. How are spiro[indoline-3,4'-piperidine] derivatives evaluated for dual biological activity (e.g., kinase inhibition and insecticidal effects)?

  • Dual-target assays : Compounds are screened against c-Met kinase (cell-based assays) and insect VAChT (radioactive vesicle uptake assays). For example, derivatives with electron-withdrawing groups (e.g., CF₃) show IC₅₀ values <1 μM in both systems .
  • Metabolic stability studies : Microsomal half-life (t₁/₂ >60 minutes) and plasma protein binding (<90%) are assessed to prioritize leads .

Q. What role does the cyclobutyl group play in the compound’s physicochemical and pharmacological properties?

  • Conformational rigidity : The cyclobutyl moiety restricts rotation, enhancing binding affinity to hydrophobic pockets (e.g., ΔG = −9.2 kcal/mol in c-Met kinase) .
  • Solubility modulation : Cyclobutyl derivatives exhibit logP values ~2.5, balancing membrane permeability and aqueous solubility (e.g., 25 μM in PBS) .

Q. How are diastereomeric ratios quantified and optimized in asymmetric spiro[indoline-3,4'-piperidine] synthesis?

  • Chiral HPLC : Separates enantiomers (e.g., Chiralpak AD-H column, hexane/ethanol eluent) to determine de values .
  • Additive effects : Brønsted acids (e.g., TFA) improve catalyst turnover and enantioselectivity by stabilizing transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.